Tetrachlorobis(tetrahydrofuran)zirconium

Beschreibung

Historical Context of Zirconium(IV) Complexes in Coordination Chemistry

The coordination chemistry of zirconium, particularly in its +4 oxidation state, has been a subject of significant academic interest. Zirconium, a transition metal, generally forms colorless, diamagnetic solids in this oxidation state. wikipedia.org Historically, the development of zirconium(IV) chemistry was closely tied to the production of zirconium metal via the Kroll process, which uses zirconium tetrachloride (ZrCl₄) as a key intermediate. wikipedia.org ZrCl₄ itself is a high-melting, white solid that hydrolyzes rapidly in the presence of moisture. wikipedia.org In the solid state, it exists as a linear polymer, which makes it less reactive and soluble. wikipedia.org

The need for soluble, molecular forms of zirconium(IV) for use in synthesis drove the development of its coordination complexes. wikipedia.org The formation of adducts with Lewis bases, such as ethers, was a critical step in making zirconium tetrachloride a more versatile reagent. These complexes break down the polymeric structure of ZrCl₄, leading to monomeric species that are easier to handle and exhibit enhanced reactivity in homogenous solutions. wikipedia.org Over the past few decades, the applications of zirconium(IV) coordination complexes have expanded significantly, finding use in areas from catalysis to materials science and, more recently, in the field of nuclear medicine with the radioisotope Zirconium-89 (⁸⁹Zr). nih.govacs.orgnih.gov

Significance of Tetrahydrofuran (B95107) Ligands in Early Transition Metal Chemistry

Tetrahydrofuran (THF) is a cyclic ether that frequently serves as a ligand in the coordination chemistry of early transition metals. wikipedia.orgresearchgate.net Early transition metals, like zirconium, are characterized by their high electropositivity and oxophilicity. nih.gov THF acts as a σ-donor and a weak-field ligand. wikipedia.org Its complexes are generally lipophilic, which imparts solubility in a range of organic solvents, a highly desirable property for synthetic chemistry. wikipedia.org

The coordination of THF to a metal center is typically labile, meaning the THF ligands are easily displaced by other, stronger ligands. wikipedia.org This property is crucial for the utility of complexes like Tetrachlorobis(tetrahydrofuran)zirconium, which often act as a convenient starting material for the synthesis of other organometallic or coordination compounds. wikipedia.org For instance, the THF ligands can be readily substituted by cyclopentadienyl (B1206354) anions to form zirconocene (B1252598) dichloride, a widely used organozirconium complex. wikipedia.org While generally unreactive, the THF ring can sometimes undergo ring-opening reactions when coordinated to highly electrophilic metal centers. wikipedia.org

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its application as a precursor in synthesis and catalysis. Its enhanced solubility and reactivity compared to unsolvated zirconium tetrachloride make it a preferred starting material. wikipedia.org

A significant area of research is its use in catalysis, particularly in polymerization. vot.pl Supported on magnesium dichloride, it has been studied as a precursor for catalysts in the low-pressure polymerization of ethylene (B1197577). vot.pl The activity of these catalysts is influenced by the nature of the transition metal, with titanium-based analogues generally showing higher activity than their zirconium and hafnium counterparts. vot.pl Furthermore, zirconium tetrachloride, from which the THF complex is derived, is known to be a weak Lewis acid catalyst for reactions like the Friedel-Crafts reaction and Diels-Alder reactions. wikipedia.org

Another research trajectory involves its use in materials science. This compound has been employed as a reagent for the intercalation of zirconium into 2D layered nanomaterials. researchgate.net This process can alter the physical and chemical properties of the host material, opening pathways to tunable applications. researchgate.net The compound also serves as an important intermediate in organic synthesis for the production of various fine chemicals. fishersci.cachemicalbook.comthermofisher.com Recent developments in zirconium chemistry have also explored its role in catalytic reductions, highlighting the ongoing expansion of its synthetic applications. chemrxiv.orgchemrxiv.org

Eigenschaften

IUPAC Name |

oxolane;tetrachlorozirconium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H8O.4ClH.Zr/c2*1-2-4-5-3-1;;;;;/h2*1-4H2;4*1H;/q;;;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJJKYYENYIHFF-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC1.C1CCOC1.Cl[Zr](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl4O2Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049820 | |

| Record name | Zirconium(IV) chloride tetrahydrofuran complex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21959-01-3 | |

| Record name | Zirconium(IV) chloride tetrahydrofuran complex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zirconium(IV) chloride tetrahydrofuran complex (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes

Conventional Synthesis from Zirconium Tetrachloride

The most common and straightforward method for preparing tetrachlorobis(tetrahydrofuran)zirconium involves the direct reaction of zirconium tetrachloride (ZrCl₄) with tetrahydrofuran (B95107) (THF). wikipedia.orgchemicalbook.com Zirconium tetrachloride exists as a polymer, which makes it poorly soluble in common organic solvents. chemicalbook.com The reaction with THF breaks down this polymeric structure to form a discrete molecular complex, significantly improving its solubility and utility as a reagent in organic synthesis. wikipedia.orgchemicalbook.com

The reaction is typically performed under inert atmospheric conditions, using standard Schlenk or glovebox techniques, due to the high sensitivity of zirconium tetrachloride and its THF adduct to moisture. wikipedia.orgresearchgate.net The solid ZrCl₄ is suspended or slurried in a suitable solvent, often a hydrocarbon or an ether, and then treated with at least two equivalents of THF. The product, a white solid, can then be isolated. wikipedia.orgwikipedia.org The resulting complex typically has a cis-octahedral geometry. wikipedia.org

Optimization of Reaction Conditions for Enhanced Yield

Optimizing the synthesis of ZrCl₄(THF)₂ is crucial for ensuring high purity and yield, which are essential for its use as a starting material. Key parameters that influence the reaction outcome include the purity of the starting materials, the solvent, reaction temperature, and the method of product isolation.

Purity of Zirconium Tetrachloride : The starting ZrCl₄ must be of high purity and anhydrous. The presence of zirconium oxychlorides (ZrOCl₂), a common impurity formed from exposure to moisture, can complicate the reaction and reduce the yield of the desired THF adduct. chemspider.com Sublimation of commercial ZrCl₄ is a common method to ensure its purity before use. chemspider.com

Solvent and Temperature : While the reaction can be performed directly in THF, using a co-solvent like dichloromethane (B109758) or an aromatic hydrocarbon can facilitate handling and precipitation of the product. The reaction is exothermic and is often initiated at reduced temperatures to control the reaction rate.

Stoichiometry : A slight excess of THF is often used to ensure the complete conversion of the polymeric ZrCl₄ to the monomeric adduct. However, a large excess can make product isolation more difficult.

Isolation : The product is typically isolated by filtration, washed with a non-coordinating solvent (like hexane (B92381) or pentane) to remove excess THF and other soluble impurities, and dried under vacuum.

| Parameter | Condition | Rationale |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents hydrolysis of ZrCl₄ and the product. wikipedia.orgresearchgate.net |

| Reactant Purity | Anhydrous, sublimed ZrCl₄ | Avoids formation of zirconium oxychloride impurities. chemspider.com |

| Solvent | THF, often with a co-solvent | THF acts as both reactant and solvent; co-solvents aid in precipitation. |

| Temperature | Typically room temperature or below | Controls the exothermic reaction. |

| Work-up | Filtration, washing, vacuum drying | Isolates the pure, solid product. google.com |

Modified Synthetic Procedures

Variations of the conventional synthesis exist, primarily involving different ether ligands or alternative zirconium sources. For instance, the analogous diethyl ether adduct, ZrCl₄(OEt₂)₂, can be prepared in a similar fashion to the THF analogue. researchgate.netchemspider.com This adduct can sometimes be used interchangeably with ZrCl₄(THF)₂ in subsequent reactions, depending on the specific requirements of the synthesis. chemspider.com

Another modified approach involves the in situ generation of the THF adduct. In many synthetic applications, commercially available ZrCl₄ is simply dissolved in THF prior to the addition of other reagents, forming the soluble ZrCl₄(THF)₂ complex directly in the reaction flask. This negates the need for prior isolation of the adduct.

Ligand Exchange Approaches for Derivative Synthesis

A key application of this compound is as a precursor for a wide range of other zirconium complexes through ligand exchange or substitution reactions. The coordinated THF molecules are relatively labile and can be displaced by stronger Lewis bases. wikipedia.org

Displacement of Tetrahydrofuran by Stronger Lewis Bases (e.g., Phosphine (B1218219) Oxides)

Stronger Lewis bases, such as tri-n-octylphosphine oxide (TOPO), can readily displace the THF ligands from the zirconium center. researchgate.net This displacement is an irreversible Lewis base exchange reaction. researchgate.net Monitoring the reaction by ³¹P NMR spectroscopy during the titration of ZrCl₄(THF)₂ with TOPO shows the formation of both the mono-adduct, ZrCl₄(THF)(TOPO), and the di-adduct, ZrCl₄(TOPO)₂. researchgate.net The formation of the double TOPO adduct is confirmed by its direct synthesis from ZrCl₄ and two equivalents of TOPO. researchgate.net

This reactivity highlights the utility of ZrCl₄(THF)₂ as a convenient entry point for synthesizing zirconium tetrachloride adducts with a variety of other ligands.

| Starting Complex | Reactant | Product(s) |

| ZrCl₄(THF)₂ | 1 eq. TOPO | ZrCl₄(THF)(TOPO) |

| ZrCl₄(THF)₂ | 2 eq. TOPO | ZrCl₄(TOPO)₂ |

Synthesis of Zirconium Halide Adducts with Alternate Neutral Ligands

The THF ligands in ZrCl₄(THF)₂ can be substituted by a variety of other neutral donor ligands to form new zirconium halide adducts. This approach is a general route to complexes of the type ZrCl₄L₂.

For example, reactions with β-aminoketones (HL) can yield bis(ligand) adducts of the type MCl₄·2HL. rsc.orgrwth-aachen.de Similarly, phosphines can react with ZrCl₄(THF)₂ in substitution reactions. acs.org The synthesis of zirconocene (B1252598) dichloride from ZrCl₄(THF)₂ and sodium cyclopentadienide (B1229720) is a classic example of using the THF adduct to prepare a fundamental organometallic complex. wikipedia.orgchemicalbook.com

| Starting Complex | Reagent(s) | Product |

| ZrCl₄(THF)₂ | 2 Na(C₅H₅) | ZrCl₂(C₅H₅)₂ + 2 NaCl + 2 THF |

| ZrCl₄(THF)₂ | 2 R₃P | ZrCl₄(PR₃)₂ + 2 THF |

| ZrCl₄(THF)₂ | 2 β-aminoketone | ZrCl₄(β-aminoketone)₂ + 2 THF |

Purification and Isolation Techniques in Organometallic Synthesis

The purification and isolation of air- and moisture-sensitive compounds like this compound and its derivatives require specialized techniques.

Recrystallization : This is a primary method for purifying solid organometallic compounds. google.comsimsonpharma.com The crude product is dissolved in a minimum amount of a suitable hot solvent in which it is soluble, and then the solution is slowly cooled. The pure compound crystallizes out, leaving impurities in the solution. simsonpharma.com For ZrCl₄(THF)₂, a common procedure might involve dissolving it in excess hot THF and allowing it to crystallize upon cooling or by adding a non-solvent like hexane. google.com

Filtration and Washing : After synthesis or recrystallization, the solid product is separated from the liquid phase by filtration. This is performed in an inert atmosphere using a Schlenk filter or a cannula. The isolated solid is then washed with a volatile, non-coordinating solvent (e.g., cold toluene, pentane, or hexane) to remove any residual soluble impurities. chemspider.comsimsonpharma.com

Drying : The purified solid must be thoroughly dried to remove all traces of solvent. This is typically achieved by placing the compound under a high vacuum for several hours. All manipulations, including storage, must be performed under an inert atmosphere to prevent decomposition. researchgate.netchemspider.com

Structural Characterization and Isomerism

X-ray Crystallography Studies

X-ray crystallography provides definitive proof of the three-dimensional arrangement of atoms in the solid state, offering precise measurements of bond lengths and angles.

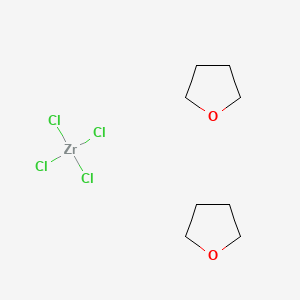

In the solid state, tetrachlorobis(tetrahydrofuran)zirconium predominantly adopts a cis configuration. iucr.org This has been unequivocally established through single-crystal X-ray diffraction studies. In the cis isomer, the two tetrahydrofuran (B95107) (THF) ligands are positioned on the same side of the zirconium center, with the four chloride ligands occupying the remaining sites of the coordination sphere. iucr.org

While the cis isomer is well-characterized crystallographically, the existence of a trans isomer in the solid state is less definitive for the THF adduct. However, for the analogous complex with diethyl ether, ZrCl₄(Et₂O)₂, a trans configuration has been reported. wikipedia.org Furthermore, for the related titanium complex, TiCl₄(THF)₂, both cis and trans isomers have been identified crystallographically, suggesting that the formation of a trans isomer for the zirconium analogue is plausible under specific crystallization conditions. wikipedia.org In the hypothetical trans isomer, the two THF ligands would be situated on opposite sides of the zirconium atom.

The zirconium atom in cis-tetrachlorobis(tetrahydrofuran)zirconium exhibits a distorted octahedral coordination geometry. iucr.org The coordination sphere consists of four chlorine atoms and the oxygen atoms from the two THF molecules. This arrangement deviates from a perfect octahedron due to the differing steric and electronic properties of the chloride and THF ligands.

The distortion is evident in the bond angles around the zirconium center. For instance, the Cl-Zr-Cl angles are all greater than 90°, and the Zr-Cl bonds are observed to be bent towards the THF ligands. iucr.org This distortion is a common feature in such mixed-ligand complexes.

| Bond | Length (Å) |

|---|---|

| Zr-Cl1 | 2.389(11) |

| Zr-Cl2 | 2.398(8) |

| Zr-Cl3 | 2.422(8) |

| Zr-Cl4 | 2.425(8) |

| Zr-O1 | 2.23(1) |

| Zr-O2 | 2.24(1) |

The structure of cis-tetrachlorobis(tetrahydrofuran)zirconium is influenced by the trans influence of the ligands. The THF ligands exert a different trans influence compared to the chloride ligands. This results in two slightly different groups of Zr-Cl bond lengths. The Zr-Cl bonds that are trans to the THF ligands are marginally shorter [e.g., 2.389(11) Å and 2.398(8) Å] than the Zr-Cl bonds that are cis to the THF ligands [e.g., 2.422(8) Å and 2.425(8) Å]. iucr.org This phenomenon, where the nature of one ligand influences the bond to the ligand opposite it, is a key aspect of the intramolecular interactions governing the geometry of the complex.

Spectroscopic Probes for Solution-State Structural Elucidation

While X-ray crystallography provides a static picture of the solid state, spectroscopic techniques, particularly NMR, are vital for understanding the structure and dynamics of this compound in solution.

NMR spectroscopy is a powerful tool for probing the chemical environment of atoms in a molecule.

¹H NMR spectroscopy of this compound in deuterated solvents such as chloroform-d (B32938) (CDCl₃) provides valuable information about the THF ligands. The proton signals of the THF ligands coordinated to the zirconium center are shifted to higher ppm values (downfield) compared to the signals of free THF. researchgate.net This downfield shift is a direct consequence of the donation of electron density from the oxygen atom of THF to the Lewis acidic zirconium center, which deshields the neighboring protons.

Specifically, the α-protons (adjacent to the oxygen) and β-protons of the coordinated THF appear as distinct resonances from those of any free THF present in the solution. Titration experiments, where a coordinating solvent like tri-n-octylphosphine oxide (TOPO) is gradually added to a solution of ZrCl₄(THF)₂, show a decrease in the intensity of the signals for the bound THF and the emergence of signals for free THF. researchgate.net This indicates a ligand exchange reaction, confirming the stoichiometry of two THF ligands per zirconium atom in the complex. The observation of sharp, distinct signals for bound and free THF at room temperature suggests that ligand exchange is slow on the NMR timescale under these conditions.

| Proton Environment | Observed Chemical Shift Behavior |

|---|---|

| α-protons of coordinated THF | Shifted downfield relative to free THF |

| β-protons of coordinated THF | Shifted downfield relative to free THF |

| α-protons of free THF | Appear at approximately 3.74 ppm |

| β-protons of free THF | Appear at approximately 1.88 ppm |

Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR for Monitoring Ligand Exchange and Disproportionation Processes

While this compound itself is not directly analyzed by ³¹P NMR due to the absence of phosphorus, this technique is indispensable for studying its derivatives where THF ligands are substituted by phosphines (PR₃). Such studies are crucial for understanding reaction mechanisms and catalyst behavior.

The primary tool in these analyses is the coordination shift (Δδ) , defined as the change in the ³¹P chemical shift of the phosphine (B1218219) ligand upon coordination to the zirconium center (Δδ = δcomplex - δligand). researchgate.net This shift is highly sensitive to the electronic environment of the phosphorus atom and the nature of the metal-ligand bond. researchgate.netslideshare.net

Ligand exchange processes can be readily monitored using ³¹P NMR. osti.gov For instance, when a solution of a ZrCl₄(PR₃)₂ complex is treated with a different phosphine (PR'₃), the appearance of new signals corresponding to the free PR₃ ligand and the newly formed ZrCl₄(PR'₃)₂ complex can be observed. The relative intensities of these peaks provide information on the equilibrium position and the relative binding affinities of the phosphine ligands. osti.gov

Furthermore, line-shape analysis in ³¹P NMR spectra can provide quantitative data on the rates of ligand exchange. At low temperatures, distinct signals for different species may be observed. As the temperature is raised, these signals may broaden and coalesce as the exchange rate increases, allowing for the calculation of activation parameters for the exchange process. This method is also effective in detecting disproportionation products that may form in solution.

Variable-Temperature NMR for Dynamic Processes and Enantiomerization

Variable-temperature (VT) NMR spectroscopy is a powerful method for investigating dynamic molecular processes, such as ligand exchange and conformational changes, that occur on the NMR timescale. typeset.ioresearchgate.netrsc.org For ZrCl₄(THF)₂, VT-¹H or ¹³C NMR can be used to study the fluxional behavior of the tetrahydrofuran ligands.

In solution, the THF ligands can undergo a dynamic exchange between the coordinated state and the free state in the solvent. This process can be described by the following equilibrium:

ZrCl₄(THF)₂ ⇌ ZrCl₄(THF) + THF

At low temperatures, where the exchange is slow on the NMR timescale, distinct signals for the α- and β-protons of both the coordinated and free THF molecules would be expected. As the temperature is increased, the rate of exchange accelerates. This leads to the broadening of the NMR signals, followed by their coalescence into a single set of time-averaged signals at higher temperatures, where the exchange is fast. researchgate.net Detailed analysis of the spectral line shapes as a function of temperature allows for the determination of the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) of this exchange process. researchgate.net

Infrared (IR) Spectroscopy for Ligand Vibrations and Coordination Modes

Infrared (IR) spectroscopy is a fundamental technique for probing the coordination of ligands to a metal center by observing the vibrational frequencies of specific bonds. msu.edu For this compound, IR spectroscopy provides direct evidence of the coordination of the THF molecules to the Lewis acidic Zr(IV) center. libretexts.org

The most diagnostic vibrational mode for this purpose is the asymmetric C-O-C stretching vibration of the ether linkage in the THF ring. In free THF, this band appears at approximately 1070 cm⁻¹. researchgate.net Upon coordination to the zirconium atom, electron density is withdrawn from the oxygen atom, weakening the adjacent C-O bonds. This results in a significant shift of the asymmetric C-O-C stretching frequency to a lower wavenumber, typically observed in the range of 1015-1040 cm⁻¹. A corresponding shift to a lower frequency is also seen for the symmetric C-O-C stretch, which appears around 910 cm⁻¹ in the complex compared to higher values in the free ligand. libretexts.orgresearchgate.net

The observation of these shifted bands confirms that the THF molecules are coordinated to the zirconium center through their oxygen atoms. Additionally, new absorption bands appear in the far-IR region of the spectrum, which are absent in the spectra of the free ligands. These bands correspond to the Zr-O and Zr-Cl stretching vibrations and provide direct information about the coordination sphere of the metal.

| Vibrational Mode | Free THF (cm⁻¹) | Coordinated THF in ZrCl₄(THF)₂ (cm⁻¹) | Effect of Coordination |

|---|---|---|---|

| Asymmetric C-O-C Stretch | ~1070 | ~1015 - 1040 | Shift to lower frequency (Red Shift) |

| Symmetric C-O-C Stretch | ~912 | ~890 - 910 | Shift to lower frequency (Red Shift) |

Extended X-ray Absorption Fine Structure (EXAFS) for Local Coordination Environments

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful technique for determining the local geometric structure around a specific atom in a molecule, providing precise information on bond lengths, coordination numbers, and the identity of neighboring atoms. unipd.it For this compound, analysis of the EXAFS region of the Zr K-edge X-ray absorption spectrum yields detailed insight into the immediate coordination environment of the central zirconium atom. researchgate.netaps.org

The analysis of EXAFS data confirms that the zirconium atom is in a six-coordinate environment, consistent with a pseudo-octahedral geometry. The data allows for the precise determination of the average interatomic distances between the zirconium atom and the atoms in its first coordination shell. In a typical analysis, two distinct shells of backscattering atoms are identified: one corresponding to the two oxygen atoms from the THF ligands and another corresponding to the four chlorine atoms.

Curve-fitting analysis of the EXAFS data for related zirconium chloride systems has yielded typical bond lengths. researchgate.netresearchgate.net For example, the Zr-Cl distance is found to be approximately 2.46–2.51 Å, and the Zr-O distance is determined to be around 2.22–2.32 Å. researchgate.net These values are crucial for building accurate molecular models and for theoretical calculations of the complex's properties and reactivity.

| Parameter | Value | Source of Information |

|---|---|---|

| Coordination Number of Zr | 6 | EXAFS analysis researchgate.net |

| Geometry | Pseudo-octahedral | Inferred from EXAFS researchgate.net |

| Average Zr-Cl Bond Length | ~2.46 - 2.51 Å | EXAFS fitting researchgate.netresearchgate.net |

| Average Zr-O Bond Length | ~2.22 - 2.32 Å | EXAFS fitting researchgate.net |

Coordination Chemistry and Ligand Interactions

Lewis Acidity of the Zirconium Center

The zirconium atom in tetrachlorobis(tetrahydrofuran)zirconium is in a +4 oxidation state and is coordinated to four chloride anions and two neutral THF ligands. This configuration results in a coordinatively unsaturated and highly electrophilic metal center, rendering the entire molecule a potent Lewis acid. The Lewis acidity is a critical factor in its reactivity, influencing ligand exchange processes and its catalytic activity. Studies have shown a preference for the cis-ZrCl₄X₂ (where X can be THF, pyridine, or pinacolone) octahedral geometry in related complexes. nih.gov

The Lewis acidity of Group 4 tetrachlorobis(tetrahydrofuran) complexes follows a predictable trend. When comparing TiCl₄(THF)₂, ZrCl₄(THF)₂, and HfCl₄(THF)₂, the effective Lewis acidity of the metal center is a crucial factor in their chemical behavior. Studies utilizing the Gutmann-Beckett method, which employs ³¹P NMR spectroscopy with phosphine (B1218219) oxide probes like triethylphosphine (B1216732) oxide (TEPO) or tri-n-octylphosphine oxide (TOPO), have provided quantitative insights into these differences.

A higher chemical shift in the ³¹P NMR spectrum of the phosphine oxide adduct corresponds to a greater effective Lewis acidity of the metal halide. Experimental data reveals that TiCl₄ exhibits a higher effective Lewis acidity than both ZrCl₄ and HfCl₄. The latter two, ZrCl₄ and HfCl₄, display very similar effective Lewis acidities. This trend is attributed to the differences in ionic radii and electronegativity of the central metal atom.

| Compound | ³¹P NMR Chemical Shift of TOPO Adduct (ppm) | Relative Lewis Acidity |

|---|---|---|

| TiCl₄(TOPO)₂ | 77.4 | Higher |

| ZrCl₄(TOPO)₂ | 72.9 | Lower |

| HfCl₄(TOPO)₂ | 73.0 | Lower |

The Lewis acidity of this compound and its analogues can be directly correlated with various spectroscopic parameters. The ³¹P NMR chemical shift of a coordinated phosphine oxide, as mentioned in the Gutmann-Beckett method, is a primary tool for quantifying Lewis acidity. The deshielding of the phosphorus nucleus upon coordination to the Lewis acidic metal center leads to a downfield shift, the magnitude of which reflects the strength of the Lewis acid-base interaction.

For instance, in a series of zirconium chloro alkoxide complexes, the effective Lewis acidity, as determined by ³¹P NMR, decreases in the order: ZrCl₄ > ZrCl₃(OR) > ZrCl₂(OR)₂ > ZrCl(OR)₃. This trend is directly observable in the upfield shift of the ³¹P NMR signal of the corresponding TOPO adducts as the number of electron-donating alkoxide ligands increases.

Infrared (IR) spectroscopy can also provide qualitative information about Lewis acidity. The coordination of THF to ZrCl₄ results in a shift of the C-O-C stretching frequency of the THF ligand to a lower wavenumber compared to free THF. The magnitude of this shift can be correlated with the strength of the Zr-O bond and, consequently, the Lewis acidity of the zirconium center.

Ligand Exchange Dynamics and Mechanisms

The two THF ligands in ZrCl₄(THF)₂ are relatively labile and can be readily displaced by stronger Lewis bases. wikipedia.org This ligand exchange is a fundamental reaction of this compound and is the basis for its extensive use in the synthesis of other zirconium complexes. The dynamics and mechanisms of these exchange reactions are influenced by both thermodynamic and kinetic factors.

The kinetics of THF displacement can vary depending on the incoming ligand. For many strong Lewis bases, the reaction is rapid. However, detailed kinetic studies providing specific rate constants for the substitution of THF in ZrCl₄(THF)₂ are scarce. The mechanism of ligand exchange on related Group 4 metal halide complexes has been suggested to occur via a dissociative pathway, involving a five-coordinate intermediate. nih.gov

Phosphorus-based Lewis bases, such as phosphine oxides and phosphines, are particularly effective at displacing the THF ligands in ZrCl₄(THF)₂. The reaction with phosphine oxides like triphenylphosphine (B44618) oxide (TPPO) and tri-n-octylphosphine oxide (TOPO) is essentially quantitative and irreversible.

The reaction proceeds as follows: ZrCl₄(THF)₂ + 2 PR₃ → ZrCl₄(PR₃)₂ + 2 THF

Studies have shown that the resulting dichlorotetrakis(phosphine)zirconium(IV) complexes are stable and can be isolated in high yields. The strong Zr-P bond formed contributes to the thermodynamic driving force for this reaction. Titration of ZrCl₄(THF)₂ with TOPO, monitored by ³¹P NMR, shows the clean conversion to ZrCl₄(TOPO)₂, confirming the quantitative nature of the displacement.

Complexation Reactions with Diverse Lewis Bases

The Lewis acidic nature of the zirconium center in ZrCl₄(THF)₂ facilitates its reaction with a wide variety of Lewis bases, leading to the formation of new coordination complexes. These reactions typically involve the substitution of one or both THF ligands.

The reaction of ZrCl₄(THF)₂ with nitrogen-containing Lewis bases has been explored. For example, the reaction with 2-(phenylamino)pyridine in a toluene-THF mixture at elevated temperatures does not result in a simple substitution product. Instead, it leads to the opening of a THF ring, forming a zwitterionic species, trans-tetrachloro{4-[2-(phenylamino)pyridinio]butoxido-O}(tetrahydrofuran-O)zirconium(IV). iucr.org This demonstrates that the reactivity can be more complex than simple ligand displacement, especially with nucleophilic bases that can attack the coordinated THF.

Complexation with other oxygen-containing Lewis bases, such as other ethers, has also been investigated. For instance, the diethyl ether adduct, ZrCl₄(OEt₂)₂, can be prepared and used in a similar manner to the THF complex. researchgate.net While detailed structural characterization of complexes with ketones and esters derived directly from ZrCl₄(THF)₂ is limited in the literature, ZrCl₄ itself is known to catalyze reactions involving these functional groups, suggesting the formation of transient complexes. researchgate.net The use of chelating ethers like 1,2-dimethoxyethane (B42094) (DME) with related thorium halides suggests that similar reactions with ZrCl₄(THF)₂ would lead to stable chelate complexes. researchgate.netrsc.org

The versatility of ZrCl₄(THF)₂ as a precursor is further highlighted by its use in the synthesis of a wide range of organometallic compounds, such as zirconocene (B1252598) dichloride, through reaction with sodium cyclopentadienide (B1229720). wikipedia.org

Equilibrium Constants and Thermodynamic Descriptors of Complexation

While specific thermodynamic data for the direct formation of ZrCl₄(THF)₂ from ZrCl₄ and THF is not extensively detailed in readily available literature, the behavior of this complex in the presence of other Lewis bases provides significant insight into its relative stability and ligand exchange dynamics. When ZrCl₄(THF)₂ is introduced into a system with other ligands, such as phosphine oxides, a series of complexation and disproportionation equilibria are established.

In a study involving the reaction of zirconium chloroalkoxide complexes with tri-n-octylphosphine oxide (TOPO), the equilibrium constants for complexation (Kc,x) of related species were determined. chemrxiv.org These constants, while not directly for ZrCl₄(THF)₂, illustrate the thermodynamic principles at play in mixed ligand systems derived from it. The complexation equilibrium constant is observed to decrease with the Lewis acidity of the complex, which is influenced by the chloride content. researchgate.net

For the series of zirconium chloro-isopropoxide complexes, ZrClₓ(OⁱPr)₄₋ₓ, the complexation with a Lewis base (L) can be represented by the following equilibrium:

ZrClₓ(OⁱPr)₄₋ₓ + L ⇌ ZrClₓ(OⁱPr)₄₋ₓ(L)

The associated equilibrium constants provide a quantitative measure of the stability of the resulting adducts. Computational studies using Density Functional Theory (DFT) have corroborated these experimental trends. chemrxiv.org

Disproportionation Phenomena in Mixed Ligand Systems

This compound is a key precursor for the synthesis of mixed-ligand zirconium complexes, which can undergo disproportionation. This process involves the redistribution of ligands around the central zirconium atom, leading to the formation of new zirconium species.

Mechanistic Investigations of Disproportionation Pathways

The disproportionation of zirconium(IV) complexes in the presence of different ligands is a well-documented phenomenon. chemrxiv.orgrsc.org For instance, when zirconium chloroalkoxides, generated from ZrCl₄(THF)₂, are treated with a strong Lewis base like TOPO, disproportionation occurs. researchgate.net The driving force for this reaction is the formation of a thermodynamically more stable Lewis acid-base adduct. chemrxiv.orgresearchgate.net

The general mechanism can be illustrated by the disproportionation of a mixed chloro-alkoxide complex:

2 ZrCl₃(OR) ⇌ ZrCl₄ + ZrCl₂(OR)₂

In the presence of a strong Lewis base (L), the highly Lewis acidic ZrCl₄ is trapped as a stable complex, such as ZrCl₄L₂, driving the equilibrium towards the disproportionation products. rsc.org 31P NMR spectroscopy has been instrumental in identifying the species formed during these reactions, confirming the presence of complexes like ZrCl₄(TOPO)₂. rsc.org

Influence of Ligand Stoichiometry and Steric Factors on Disproportionation

The stoichiometry and steric properties of the ligands play a crucial role in the disproportionation of zirconium complexes. The structure of ZrCl₄(THF)₂ itself is a testament to the influence of steric factors, with single-crystal X-ray diffraction confirming that the THF ligands adopt a cis configuration. chemrxiv.orgrsc.org This is in contrast to the analogous titanium complex, TiCl₄(THF)₂, which can exist as both cis and trans isomers. rsc.org The larger ionic radius of zirconium mitigates the steric repulsion between the chloride ligands, favoring the cis arrangement for the THF adducts. rsc.org

When a more sterically demanding ligand, such as tri-n-octylphosphine oxide (TOPO), is introduced, the geometry of the resulting complex can change. For example, ZrCl₄(R₃PO)₂ complexes have been found to favor a trans configuration. researchgate.net

The tendency for disproportionation is also influenced by the nature of the alkoxy groups. For example, zirconium trichloro-tert-butoxide, synthesized from ZrCl₄(THF)₂, shows a stronger tendency to disproportionate compared to zirconium trichloro-isopropoxide. chemrxiv.org This highlights the subtle interplay of electronic and steric effects imparted by the various ligands attached to the zirconium center.

The equilibrium constants for the disproportionation (Kd,x) of zirconium chloro-isopropoxide complexes in the presence of a Lewis base have been experimentally determined, as shown in the table below. chemrxiv.org

| Compound | Complexation Constant (Kc,x) | Disproportionation Constant (Kd,x) |

| ZrCl₃(OⁱPr) | 9.1·10⁶ ± 6.9·10⁶ | 13.9 ± 3.2 |

| ZrCl₂(OⁱPr)₂ | 1.6·10⁶ ± 1.3·10⁶ | 14.5 ± 5.8 |

| ZrCl(OⁱPr)₃ | 4.6·10⁴ ± 2.6·10⁴ | 116.9 ± 63.5 |

Data sourced from a study on the complexation and disproportionation of group 4 metal (alkoxy) halides. chemrxiv.org

This data quantitatively demonstrates how the ligand sphere affects the thermodynamic landscape of these mixed-ligand zirconium systems.

Reactivity and Reaction Mechanisms

Thermal Decomposition Pathways

The thermal stability of ZrCl₄(THF)₂ is a critical factor in its application, particularly in processes like chemical vapor deposition. While detailed mechanistic studies on the thermal decomposition of solid ZrCl₄(THF)₂ are not extensively documented in readily available literature, the decomposition is understood to proceed through the loss of the THF ligands, ultimately leading to the formation of zirconium-containing inorganic materials.

Identification of By-products (e.g., ZrCl₄)

Upon heating, the primary and most volatile by-product of the decomposition of tetrachlorobis(tetrahydrofuran)zirconium is tetrahydrofuran (B95107) itself. The initial step in the thermal decomposition pathway involves the dissociation of the THF ligands from the zirconium center. This process is reversible and dependent on temperature and pressure.

At elevated temperatures, further decomposition can occur, leading to the formation of zirconium tetrachloride (ZrCl₄) as a solid residue, which can sublime at higher temperatures (sublimation point of ZrCl₄ is 331 °C). wikipedia.org In the presence of oxygen or moisture, the ultimate decomposition product is typically zirconium dioxide (ZrO₂). wikipedia.org The decomposition of related zirconium oxyhydroxides has been shown to proceed through amorphous ZrO₂ to metastable tetragonal ZrO₂ and finally to monoclinic ZrO₂ at higher temperatures.

Role of Lewis Bases in Modulating Decomposition

Lewis bases play a significant role in modulating the thermal decomposition of zirconium complexes. The coordination of Lewis bases, such as THF, to the zirconium center forms a more stable adduct compared to the uncomplexed zirconium tetrachloride. This increased stability is due to the satisfaction of the electron deficiency of the Lewis acidic Zr(IV) center.

The strength of the Lewis base influences the thermal stability of the adduct. Stronger Lewis bases will form more stable complexes, thus requiring higher temperatures for decomposition. The concentration of the Lewis base in the surrounding environment can also affect the decomposition pathway by influencing the equilibrium of ligand association and dissociation. For instance, in a THF-rich atmosphere, the dissociation of THF from ZrCl₄(THF)₂ would be suppressed, thereby increasing its apparent thermal stability.

Ligand Redistribution Mechanisms in Solution

In solution, this compound can undergo ligand redistribution reactions, which are equilibria involving the exchange of ligands around the central zirconium atom. These processes are fundamental to its reactivity and the formation of various zirconium species in solution.

X-type Ligand Redistribution Pathways

Ligand redistribution in the context of ZrCl₄(THF)₂ primarily involves the exchange of anionic ligands, referred to as X-type ligands (in this case, the chloride ions), and neutral L-type ligands (THF). A key equilibrium that describes this behavior is the Schlenk equilibrium. wikipedia.org Although classically applied to Grignard reagents, the principles can be extended to other metal halide complexes in donor solvents.

For ZrCl₄(THF)₂, this equilibrium can be represented by the disproportionation of a mixed-ligand species into homoleptic species. For example, in the presence of other ligands, redistribution can lead to the formation of various [ZrClₓ(L)y]ⁿ⁺ species in solution, where L represents other coordinating ligands. The exchange of chloride ligands with other anionic ligands, such as alkoxides or amides, is a common X-type ligand redistribution pathway.

Steering Mechanisms by Controlling Lewis Base Concentration

The concentration of Lewis bases, such as THF, is a critical parameter for controlling ligand redistribution equilibria. A high concentration of THF will favor the formation of the fully solvated species, ZrCl₄(THF)₂. Conversely, lowering the concentration of THF, for instance by dilution with a non-coordinating solvent or by evaporation, can shift the equilibrium towards less solvated or bridged dimeric species.

This principle is exploited in synthesis. For example, the addition of a stronger Lewis base can displace the THF ligands, driving the equilibrium towards the formation of a new complex. The relative concentrations of the competing Lewis bases will dictate the position of the equilibrium and the predominant species in solution. This control is crucial for directing the outcome of subsequent reactions.

Nucleophilic Attack and Substitution Reactions

The electrophilic nature of the zirconium(IV) center in ZrCl₄(THF)₂ makes it susceptible to nucleophilic attack. This reactivity is the basis for a wide range of substitution reactions, where the chloride or THF ligands are displaced by incoming nucleophiles. These reactions are fundamental to the use of ZrCl₄(THF)₂ as a precursor for the synthesis of a vast array of organozirconium and inorganic zirconium compounds.

Nucleophilic substitution at the zirconium center can proceed through various mechanisms, including associative, dissociative, and interchange pathways. The specific mechanism is influenced by factors such as the nature of the nucleophile, the solvent, and steric hindrance at the metal center.

Common nucleophiles that react with this compound include:

Organometallic reagents: Grignard reagents (RMgX) and organolithium compounds (RLi) react to form organozirconium species by replacing one or more chloride ligands with alkyl or aryl groups. chemspider.com For example, the reaction with four equivalents of benzylmagnesium chloride yields tetrabenzylzirconium. chemspider.com

Alkoxides and Aryloxides (RO⁻): These nucleophiles readily displace chloride ligands to form zirconium alkoxides or aryloxides. The extent of substitution can often be controlled by the stoichiometry of the reactants.

Amides (R₂N⁻): Similar to alkoxides, amide nucleophiles react to form zirconium amido complexes.

Cyclopentadienyl (B1206354) Anion (Cp⁻): The reaction with sodium cyclopentadienide (B1229720) (NaCp) is a classic route to the synthesis of zirconocene (B1252598) dichloride (Cp₂ZrCl₂), a cornerstone of organozirconium chemistry and catalysis. wikipedia.org

The lability of the THF ligands also plays a role in these reactions. They can dissociate to create a vacant coordination site, facilitating the attack of the incoming nucleophile. In many cases, the THF ligands are ultimately displaced along with the chloride ions.

Ring-Opening Reactions of Tetrahydrofuran Ligands

While THF is often treated as an innocent, labile ligand, it can undergo ring-opening reactions when coordinated to a sufficiently strong Lewis acid or electrophilic metal center. wikipedia.orgrsc.org The zirconium(IV) center in ZrCl₄(THF)₂ is highly electrophilic, activating the C-O bonds of the coordinated THF molecules and making them susceptible to nucleophilic attack. wikipedia.org

The mechanism typically involves the nucleophilic attack on a carbon atom adjacent to the coordinated oxygen atom. This attack is facilitated by the polarization of the C-O bond upon coordination to the zirconium center. The reaction results in the cleavage of the THF ring and the formation of a butoxy-derived ligand covalently bound to the metal.

An example of this reactivity principle is seen with other highly electrophilic metal halides. For instance, tungsten hexachloride (WCl₆) reacts with THF to yield 1,4-dichlorobutane, a product of ring-opening and subsequent reaction. wikipedia.org A similar process can be initiated with ZrCl₄(THF)₂ in the presence of a suitable nucleophile. Studies have documented that reactions involving phosphines can lead to phosphonium-borate zwitterions through THF ring-opening pathways. acs.org

Table 3: Ring-Opening Reaction Data

| Electrophile/Catalyst | Nucleophile | Ring-Opened Product Type | Key Finding |

| ZrCl₄(THF)₂ | Phosphines | Zwitterionic species | Nucleophilic attack by the phosphine (B1218219) can lead to THF ring-opening. acs.org |

| NHC–boryl triflate | Aryloxides (in THF) | dipp-Imd–BH₂O(CH₂)₄OAr | The electrophilic boron center promotes THF cleavage by the aryloxide nucleophile. rsc.org |

| WCl₆ | THF (itself) | 1,4-dichlorobutane | Demonstrates that a highly electrophilic metal halide can induce ring-opening. wikipedia.org |

These reactions highlight the dual role of THF in the chemistry of ZrCl₄(THF)₂: it is not only a displaceable ligand but also a potential reactant that can be activated for further transformations. wikipedia.org

Applications in Catalysis

Polymerization Processes

The compound is a versatile player in the field of polymerization, finding use in both the homopolymerization of ethylene (B1197577) and in copolymerization reactions with other monomers.

Tetrachlorobis(tetrahydrofuran)zirconium is a key ingredient in the synthesis of polyethylene (B3416737), a widely used plastic. It can be employed to create new non-metallocene, bridged-zirconium center catalysts. These are prepared through a Schiff base condensation reaction followed by a metathesis reaction with ZrCl₄(THF)₂.

Ziegler-Natta catalysts are a cornerstone of the polyolefin industry, and this compound serves as a valuable precursor in the formation of these complex catalytic systems. wikipedia.org The tetrahydrofuran (B95107) (THF) ligands in the complex play a crucial role. They are Lewis bases that can be displaced by other components of the catalyst system, such as the support material or cocatalysts, to generate the active catalytic species. vot.plugm.ac.id The THF can also influence the morphology of the final catalyst and, consequently, the resulting polymer. ugm.ac.id For instance, in MgCl₂-supported systems, THF is a commonly used agent to control selectivity in ethylene polymerization. ugm.ac.id The interaction with organoaluminum cocatalysts, such as triethylaluminum (B1256330) (AlEt₃), is a critical step in the activation of the zirconium precursor to form the catalytically active sites for polymerization. vot.pl

The catalytic activity of transition metal complexes in ethylene polymerization is highly dependent on the nature of the metal center. When comparing the tetrahydrofuran complexes of Group 4 metals, a clear trend in activity is observed. Studies have shown that the catalytic activity for ethylene polymerization increases in the order: [HfCl₄(THF)₂] < [ZrCl₄(THF)₂] < [TiCl₄(THF)₂]. vot.pl This trend is associated with the increasing electronegativity of the metal and the decreasing partial charge on the transition metal atom in the precursor. vot.pl

| Catalyst Precursor | Relative Catalytic Activity |

| [TiCl₄(THF)₂] | High |

| [ZrCl₄(THF)₂] | Medium |

| [HfCl₄(THF)₂] | Low |

| Table 1: Comparative catalytic activity of Group 4 metal tetrachlorobis(tetrahydrofuran) complexes in ethylene polymerization. vot.pl |

It is important to note that while titanium-based analogues may show higher activity, zirconium-based catalysts often exhibit greater stability at higher reaction temperatures, which can be an advantage in industrial processes.

The molecular weight and molecular weight distribution (MWD), or polydispersity index (PDI), of the resulting polyethylene are critical parameters that determine its physical properties and applications. Catalysts derived from this compound have been shown to produce polyethylene with high molecular weights. For example, new non-metallocene, bridged-zirconium catalysts prepared from ZrCl₄(THF)₂ have yielded polyethylene with molecular weights ranging from 397,000 to 988,000 g/mol . The polymerization conditions, such as temperature and monomer pressure, play a significant role in controlling these properties. Generally, higher molecular weights are favored at lower temperatures. The use of single-site catalysts derived from this precursor can lead to polyethylenes with a narrow molecular weight distribution, which is often desirable for specific applications. mdpi.com

| Catalyst System | Polymerization Conditions | Molecular Weight ( g/mol ) |

| New bridged-zirconium catalyst from ZrCl₄(THF)₂ | Various | 397,000 - 988,000 |

| Table 2: Molecular weight of polyethylene produced using a catalyst derived from this compound. |

The copolymerization of carbon dioxide (CO₂) with epoxides is a promising route to produce polycarbonates, which are biodegradable polymers. While extensive research has been conducted on catalysts for this reaction, the use of this compound is not widely reported. dntb.gov.uarsc.orgscienceopen.com The most commonly employed catalysts are based on other metals such as chromium, cobalt, zinc, and aluminum. dntb.gov.uarsc.orgscienceopen.com Although some zirconium complexes have been investigated for the ring-opening copolymerization of epoxides with other monomers like cyclic anhydrides, their application in CO₂ copolymerization appears limited in the current literature. researchgate.net This suggests that while zirconium catalysts are highly effective for olefin polymerization, they may be less suited or less explored for the specific requirements of CO₂/epoxide copolymerization compared to other metal catalysts.

Ethylene Polymerization Catalysis

Oligomerization Processes

Oligomerization is a process that produces short-chain polymers, or oligomers, which have their own distinct applications, particularly as linear alpha-olefins in the production of lubricants and as comonomers in polymerization. Zirconium-based catalysts, including those derived from zirconium tetrachloride, have been developed for the selective oligomerization of ethylene. mdpi.comnih.gov For instance, a catalyst system consisting of ZrCl₄, an alkylaluminum compound, and a Lewis base can be used to produce linear alpha-olefins, with the ability to control the product distribution by modifying the ligand structure. mdpi.com While direct studies detailing the specific use of this compound in these systems are not abundant, its role as a stable and soluble source of zirconium tetrachloride makes it a relevant precursor for such catalytic processes. The co-oligomerization of ethylene with other alpha-olefins, such as 1-hexene (B165129), has also been achieved using easily accessible zirconium catalysts, demonstrating high activity and selectivity. uni-bayreuth.de

Ethylene Oligomerization Catalyst Systems

This compound is a precursor in the formation of catalyst systems for the oligomerization of ethylene to produce linear alpha-olefins (LAOs). These LAOs are valuable chemical intermediates in the production of polymers, detergents, and lubricants. While ZrCl₄(THF)₂ itself is not the active catalyst, it is a convenient starting material for generating the catalytically active species, typically through reaction with organoaluminum compounds.

The active catalyst is generally a cationic zirconium species. The oligomerization process is believed to proceed via a metallacyclic mechanism. In this mechanism, ethylene molecules coordinate to the zirconium center and insert into the growing metallacycle. The size of the metallacycle determines the chain length of the resulting alpha-olefin.

Factors Influencing Linear Oligomer Product Distribution

The distribution of linear oligomer products in ethylene oligomerization catalyzed by zirconium-based systems is influenced by several key factors:

Ligand Environment: The nature of the ligands coordinated to the zirconium center plays a crucial role in determining the selectivity of the catalyst. Bulky ligands can influence the rate of ethylene insertion and β-hydride elimination, thereby affecting the chain length of the oligomers produced.

Cocatalyst: The type and concentration of the organoaluminum cocatalyst, such as methylaluminoxane (B55162) (MAO) or other alkylaluminum compounds, significantly impact the activity and selectivity of the catalyst system. The cocatalyst acts as an alkylating agent and a scavenger for impurities.

Reaction Temperature and Pressure: These process parameters have a direct effect on the kinetics of the oligomerization reaction. Higher temperatures can lead to an increase in the rate of β-hydride elimination, favoring the formation of shorter-chain oligomers. Ethylene pressure influences its concentration in the reaction medium, which in turn affects the rate of chain propagation.

A theoretical study on a related cationic zirconium catalyst system predicted that the oligomer distribution would predominantly consist of 1-hexene and 1-octene, with negligible amounts of 1-butene (B85601) and longer chain alpha-olefins (C₁₀-C₁₈). rsc.org This highlights the potential for tuning zirconium-based catalysts for the selective production of specific LAOs.

| Factor | Influence on Product Distribution |

| Ligand Steric Hindrance | Increased bulkiness can favor shorter chain oligomers. |

| Cocatalyst Type | Affects the formation and stability of the active catalytic species. |

| Temperature | Higher temperatures generally lead to a shift towards shorter oligomers. |

| Ethylene Pressure | Higher pressure can promote chain growth, leading to longer oligomers. |

Cyclotrimerization Reactions

Recent research has demonstrated the efficacy of this compound as a precatalyst in the cyclotrimerization of nitriles to form symmetrically substituted 1,3,5-triazines. researchgate.net In a notable study, a catalytic system comprising ZrCl₄(THF)₂ and magnesium was shown to be active for the cyclotrimerization of benzonitrile (B105546) and its derivatives. researchgate.net

The reaction, conducted under solvent-free conditions at elevated temperatures, yielded the corresponding 2,4,6-triaryl-1,3,5-triazines in good yields. The proposed mechanism involves the reduction of the Zr(IV) precatalyst by magnesium to generate a low-valent zirconium species, which is the catalytically active component. This low-valent species then coordinates and facilitates the [2+2+2] cycloaddition of three nitrile molecules.

The study found that the ZrCl₄(THF)₂/Mg system exhibited catalytic activity comparable to its titanium analogue, TiCl₄(THF)₂/Mg. For instance, the cyclotrimerization of benzonitrile using the zirconium-based system afforded 2,4,6-triphenyl-1,3,5-triazine (B147588) in 73% yield after 15 hours at 150 °C. researchgate.net The reactions of p-tolunitrile (B1678323) and m-tolunitrile also proceeded to give the corresponding triazines in 38% and 70% yields, respectively, after 48 hours. researchgate.net The lower yield and longer reaction time required for the substituted benzonitriles suggest that steric hindrance from the substituents on the aromatic ring can influence the efficiency of the cyclotrimerization reaction. researchgate.net

| Substrate | Product | Yield (%) | Reaction Time (h) |

| Benzonitrile | 2,4,6-Triphenyl-1,3,5-triazine | 73 | 15 |

| p-Tolunitrile | 2,4,6-Tris(p-tolyl)-1,3,5-triazine | 38 | 48 |

| m-Tolunitrile | 2,4,6-Tris(m-tolyl)-1,3,5-triazine | 70 | 48 |

Reaction conditions: Substrate (43 mmol), ZrCl₄(THF)₂ (0.5 mol%), Mg (2 mol%), 150 °C, solvent-free. researchgate.net

Hydroamination Catalysis

While direct studies employing this compound in alkyne hydroamination are not extensively reported, the broader class of zirconium complexes has shown significant promise in this area. Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing amines, which are important in pharmaceuticals and agrochemicals.

Zirconium-based catalysts are particularly useful for the intermolecular hydroamination of alkynes. For instance, in situ generated cationic zirconium complexes have been developed for the hydroamination of secondary amines with alkynes. rsc.org These catalysts have demonstrated the ability to mediate the intermolecular hydroamination of N-aryl/alkyl amines. rsc.org The catalytic cycle is generally believed to involve the formation of a zirconium-amide species, followed by insertion of the alkyne into the Zr-N bond.

Given that ZrCl₄(THF)₂ is a common precursor for generating various zirconium complexes, it is a plausible candidate for the in situ preparation of active hydroamination catalysts. The activation would likely involve the reaction of ZrCl₄(THF)₂ with a strong base or an organometallic reagent to generate the necessary zirconium-amide intermediate. The choice of ligands and reaction conditions would be critical in achieving high catalytic activity and selectivity.

Precatalyst Design and Activation Strategies in Organic Transformations

This compound is a valuable precatalyst due to its stability, commercial availability, and the ease with which the THF ligands can be substituted. The design of effective catalytic systems often involves the in situ activation of this precatalyst.

A common activation strategy involves the reaction of ZrCl₄(THF)₂ with organometallic reagents, such as Grignard reagents or organoaluminum compounds. This approach is central to the formation of active catalysts for ethylene oligomerization, as discussed earlier. The alkylating agent replaces one or more chloride ligands, generating a more reactive cationic or neutral zirconium alkyl species.

For reactions like nitrile cyclotrimerization, reductive activation is employed. The use of a reducing agent like magnesium metal generates a low-valent zirconium species that is electron-rich and capable of activating the substrate. researchgate.net

Another strategy involves the use of redox-active ligands. Although not directly demonstrated with ZrCl₄(THF)₂, a zirconium(IV) complex with a redox-active ligand has been shown to exhibit catalytic activity in the disproportionation of 1,2-diphenylhydrazine. nih.gov This suggests that the combination of ZrCl₄(THF)₂ with appropriate redox-active ligands could be a fruitful avenue for designing novel catalytic systems.

The activation of zirconocene (B1252598) dichloride, a related zirconium precatalyst, with tetrabutylammonium (B224687) fluoride (B91410) to generate a zirconium hydride catalyst for reductions highlights the potential for innovative activation methods beyond traditional organometallic reagents. chemrxiv.org This approach could potentially be adapted for the activation of ZrCl₄(THF)₂ for certain catalytic transformations.

Applications in Materials Science

Precursor for Zirconium-based Material Synthesis

Tetrachlorobis(tetrahydrofuran)zirconium, often represented as ZrCl₄·2THF, is a key starting material in the fabrication of various zirconium-based materials. cymitquimica.com It provides a more soluble alternative to zirconium tetrachloride (ZrCl₄), facilitating its use in solution-based synthetic routes. nih.gov This is particularly advantageous in the production of high-purity, nanostructured materials like zirconia (ZrO₂). nih.govdtu.dk

The compound is instrumental in the synthesis of high-quality zirconia nanocrystals. nih.gov Zirconia nanomaterials are of significant interest due to their exceptional mechanical, thermal, and optical properties, which make them suitable for applications ranging from structural ceramics to catalysts and biomedical devices. semanticscholar.orggriffith.edu.au

This compound is effectively employed in nonaqueous sol-gel processes to produce zirconia nanocrystals. nih.govacs.org In a typical synthesis, ZrCl₄·2THF is mixed with a zirconium isopropoxide precursor in a high-boiling point solvent and coordinating ligand, such as trioctylphosphine (B1581425) oxide (TOPO). nih.govdtu.dk This method avoids water, whose high surface tension can lead to undesirable agglomeration of nanoparticles during drying in traditional aqueous sol-gel methods. researchgate.net The reaction proceeds through the formation of mixed chloroalkoxide species, which then decompose upon heating to form zirconia nanocrystals. nih.govacs.org This nonaqueous approach allows for the synthesis of highly monodisperse and colloidally stable zirconia nanocrystals. nih.gov The use of ZrCl₄·2THF specifically improves the solubility of the chloride component in the reaction mixture. nih.gov

Table 1: Key Parameters in Nonaqueous Synthesis of Zirconia Nanocrystals

| Parameter | Description | Finding | Source |

| Precursors | Zirconium sources used in the synthesis. | A 1:1 molar mixture of ZrCl₄ (or ZrCl₄·2THF) and Zirconium(IV) isopropoxide. dtu.dk | dtu.dk |

| Solvent/Ligand | The medium for the reaction. | Trioctylphosphine oxide (TOPO) acts as both solvent and ligand. dtu.dk | dtu.dk |

| Reaction Temperature | The temperature at which precursor decomposition and nanocrystal formation occur. | The reaction is typically heated to 340 °C. acs.org | acs.org |

| Intermediate Species | The active precursor species formed in the reaction mixture. | Nuclear Magnetic Resonance (NMR) spectroscopy identified ZrCl₂(OiPr)₂ as the actual reagent, which later forms ZrCl₃(OiPr). nih.gov | nih.gov |

| Yield | The efficiency of the conversion from precursor to nanocrystals. | Reproducible yields of approximately 60% in zirconia are found, which agrees with estimations from NMR data. acs.org | acs.org |

A significant advantage of using precursors like this compound in these synthetic routes is the ability to exert fine control over the resulting nanocrystals' physical characteristics, such as size and crystal structure (phase). nih.govdtu.dk

The choice of the halide in the zirconium precursor directly influences the final size of the nanocrystals. For instance, syntheses using zirconium chloride (from ZrCl₄·2THF) can produce 4 nm nanocrystals, whereas substituting it with zirconium bromide leads to the formation of smaller, 3 nm nanocrystals. nih.gov Furthermore, the kinetics of precursor decomposition can be tuned by using different zirconium precursors, which in turn controls the final nanocrystal size. dtu.dk

The crystal phase of the resulting zirconia is also controllable. Research has shown that through these nonaqueous methods, it is possible to obtain a single tetragonal (P42/nmc) zirconia crystal structure. acs.org The ability to selectively synthesize a specific phase is critical, as the properties of zirconia are highly phase-dependent. researchgate.net Factors such as reaction temperature and the use of specific capping agents or nucleation agents can be adjusted to favor the formation of the desired monoclinic, tetragonal, or cubic phase. researchgate.netnih.govnih.gov

Table 2: Research Findings on Controlling Zirconia Nanocrystal Properties

| Controlled Property | Method of Control | Outcome | Source |

| Nanocrystal Size | Changing the halide precursor. | Using zirconium chloride yields ~4 nm particles; zirconium bromide yields ~3 nm particles. nih.gov | nih.gov |

| Nanocrystal Size | Tuning precursor decomposition rate. | Different precursors (e.g., ZrBr₄ vs. ZrCl₄) alter decomposition kinetics, thus controlling final size. dtu.dk | dtu.dk |

| Crystal Phase | Synthesis conditions. | A single-phase tetragonal crystal structure can be achieved. acs.org | acs.org |

| Shape | Varying reaction time, capping agent, and monomer concentration. | Production of spherical, teardrop, rod, and rice grain-shaped nanoparticles. nih.gov | nih.gov |

Intercalation into 2D Layered Nanomaterials

Beyond nanoparticle synthesis, this compound is a key reagent for the chemical modification of 2D layered nanomaterials through intercalation. nih.govresearchgate.net Intercalation, the insertion of guest atoms or molecules into the van der Waals gaps of a host material, is a powerful technique to alter the physical and chemical properties of materials. nih.govrsc.org

A wet chemical method has been developed to intercalate zirconium, along with other metals like titanium and hafnium, into the structure of 2D layered nanomaterials such as Bi₂Se₃, MoO₃, and GeS. nih.gov This process utilizes bis-tetrahydrofuran metal halide complexes, including this compound, to overcome the challenges associated with intercalating highly oxyphilic metals. nih.gov

The methodology is performed under an inert atmosphere using standard Schlenk line techniques. nih.gov A solution of the zirconium complex is prepared in anhydrous tetrahydrofuran (B95107) (THF) and injected into a flask containing the 2D host material. nih.gov The mixture is then heated, typically to around 60 °C, to drive the intercalation reaction. nih.gov The THF plays a crucial role by increasing the solubility of the ionic zirconium species, facilitating its insertion between the layers of the host material. nih.gov

The intercalation of zirconium into 2D materials provides a precise route to tune their intrinsic properties for specific applications. nih.govrsc.org This modification can induce significant changes in the electronic, optical, and chemical characteristics of the host material. nih.govrsc.org

A notable example is the chemochromic alteration of molybdenum trioxide (MoO₃). nih.govresearchgate.net Upon intercalation with zirconium using the wet chemical method, the typically transparent white MoO₃ turns a dark blue color. nih.govresearchgate.net This change is a direct result of charge sharing between the intercalated zirconium and the MoO₃ host lattice. nih.gov This strategy allows for the insertion of up to 3 atomic percent of zirconium, leading to new or enhanced properties that are desirable for applications in electronics, catalysis, and energy storage. nih.govrsc.org The process demonstrates how intercalation can be used to achieve high levels of electron doping and even induce phase transitions in the host material. dtic.mil

Development of Advanced Materials Based on Zirconium Complexes

The chemical compound This compound , with the formula ZrCl₄(THF)₂, serves as a vital and versatile precursor in the realm of materials science for the synthesis of a variety of advanced zirconium-based materials. Its utility stems from its enhanced solubility in organic solvents compared to the base salt, zirconium tetrachloride (ZrCl₄), facilitating its use in a range of chemical reactions to create materials with tailored properties. chemrxiv.org These materials, including metal-organic frameworks (MOFs), specialized catalysts, and thin films, exhibit significant potential in diverse technological applications.

Research has extensively focused on leveraging this compound and its derivatives to construct robust and functional materials. A significant area of investigation involves the synthesis of zirconium-based MOFs, which are crystalline porous materials with high surface areas and tunable pore sizes. These characteristics make them highly suitable for applications such as gas storage and separation. For instance, studies have demonstrated the synthesis of Zr-based MOFs for carbon dioxide capture, a critical process for environmental remediation. nih.gov

Furthermore, the compound is a key starting material for producing zirconium-based catalysts. These catalysts have shown high efficiency in various organic transformations, including polymerization and other complex organic reactions. nih.gov The development of these catalytic systems is driven by the need for more efficient, selective, and environmentally benign chemical processes.

In the field of microelectronics and optics, this compound is employed in the fabrication of zirconium oxide (ZrO₂) thin films through techniques like atomic layer deposition (ALD). researchgate.net Zirconium oxide is a desirable material for these applications due to its high dielectric constant, thermal stability, and mechanical resistance. tuwien.at The properties of the resulting thin films, such as thickness and crystallinity, can be precisely controlled by adjusting the deposition parameters. osti.gov

Research Findings on Zirconium-Based Metal-Organic Frameworks (MOFs)

The synthesis of zirconium-based MOFs, particularly the UiO-66 series, using zirconium precursors like ZrCl₄ (from which ZrCl₄(THF)₂ is derived) has been a subject of intensive research. The conditions of the synthesis, such as the choice of precursor, its concentration, and the use of modulators, have a profound impact on the properties of the resulting MOFs.

One study investigated the high-concentration synthesis of UiO-66 and its functionalized analogues, UiO-66-NH₂ and UiO-66-(OH)₂, using ZrCl₄ as the precursor. The research demonstrated that ZrCl₄ is effective for synthesizing crystalline MOFs at high concentrations (up to 1.0 M), although this can lead to the formation of ordered missing node defects. chemrxiv.org The resulting materials exhibited substantial Brunauer-Emmett-Teller (BET) surface areas, which are comparable to those reported in the literature for conventionally synthesized MOFs. For example, UiO-66-NH₂ synthesized from ZrCl₄ at a 1.0 M concentration showed a BET surface area of 822 ± 2 m²/g. chemrxiv.org

Another comparative study focused on the CO₂ capture capabilities of different zirconium-based MOFs. It was found that MIP-202, which incorporates amino groups, exhibited the highest affinity for CO₂ with an adsorption enthalpy of -50 kJ·mol⁻¹ at low coverage. nih.govnih.gov This was significantly higher than that of MOF-801 and Muc-Zr MOF, which showed values around -20 kJ·mol⁻¹. nih.govnih.gov Despite the differences in affinity, all three materials adsorbed similar amounts of CO₂ at 1 atm and 298 K, ranging between 2 and 2.5 µmol·m⁻². nih.govnih.gov

The strategic use of modulators during synthesis has also been shown to be an effective way to tune the properties of Zr-MOFs. Research on the synthesis of Zr-UiO-66-NH₂ demonstrated that the addition of acids like acetic acid and hydrochloric acid could modulate the pore size of the resulting framework. rsc.org This control over the pore environment was shown to be crucial for the catalytic performance of the MOF in asymmetric aldol (B89426) reactions. rsc.org

Table 1: Properties of UiO-66 Analogues Synthesized from Zirconium Precursors

| Material | Precursor | Concentration (M) | BET Surface Area (m²/g) | CO₂ Adsorption Capacity (mmol/g at 273 K, 1 bar) | Reference |

|---|---|---|---|---|---|

| UiO-66-NH₂ | ZrCl₄ | 1.0 | 822 ± 2 | - | chemrxiv.org |

| UiO-66-(OH)₂ | ZrCl₄ | 1.0 | 464 ± 1 | - | chemrxiv.org |

| Spray-synthesized UiO-66 | Zr(OⁿPr)₄ | - | 1258 | 3.43 | mdpi.com |

| Spray-synthesized UiO-66-NH₂ | Zr(OⁿPr)₄ | - | 1263 | 6.11 | mdpi.com |

| Zr-FA | ZrCl₄ | - | - | 72.4 cm³ cm⁻³ (at ambient conditions) | rsc.org |

Detailed Research on Catalytic Applications

Zirconium-based catalysts derived from precursors like this compound have demonstrated significant potential in a variety of organic synthesis reactions. The Lewis acidic nature of the zirconium center plays a crucial role in activating substrates and facilitating bond formation.

One area of active research is the development of zirconium-based catalysts for the synthesis of biologically active heterocyclic compounds. For instance, zirconium magnetic nanocomposites have been successfully employed as a green and reusable catalyst for the synthesis of pyrazole (B372694) derivatives, which exhibit a range of biological activities including antioxidant and anticancer properties. nih.gov

In another study, ZrCl₄ was used as an efficient catalyst for the one-pot, multi-component synthesis of highly functionalized piperidines. researchgate.net This method offers several advantages, including good yields, short reaction times, and mild reaction conditions. The catalytic activity of ZrCl₄ in this reaction highlights its utility in complex organic transformations.

Furthermore, research has explored the use of ZrCl₄ in combination with other reagents to create highly selective catalytic systems. For example, the ZrCl₄/NaBH₄ system has been used for the reduction of various functional groups, and when combined with a chiral amino alcohol, it can achieve the enantioselective reduction of prochiral ketones. researchgate.net

Table 2: Performance of Zirconium-Based Catalysts in Organic Synthesis

| Catalyst System | Reaction Type | Substrate | Product Yield | Selectivity | Reference |

|---|---|---|---|---|---|

| Zirconium magnetic nanocomposite | Pyrazole synthesis | - | Effective | - | nih.gov |

| ZrCl₄ | Piperidine synthesis | β-keto ester, aromatic aldehyde, amine | Good | - | researchgate.net |

| HMS/Pr-Rh-Zr | Tetrahydrobenzo[b]pyran synthesis | - | - | Reusable | nih.gov |

| Zr(IV) porphyrin graphene oxide | Biginelli reaction | - | Good to excellent | - | nih.gov |

| ZrCl₄ | Dihydropyrrol-2-one synthesis | Amines, dialkyl acetylenedicarboxylates, formaldehyde | Good to high | - | researchgate.net |

Advancements in Zirconium Oxide Thin Films

The deposition of zirconium oxide (ZrO₂) thin films from zirconium precursors is a critical process in the manufacturing of microelectronic devices, where ZrO₂ serves as a high-k dielectric material. Atomic Layer Deposition (ALD) is a preferred method for this purpose due to its ability to produce uniform and conformal films with precise thickness control.

Research has investigated the influence of deposition parameters on the properties of ZrO₂ films grown via ALD. In one study using tetrakis(dimethylamido)zirconium(IV) and water as precursors, the growth per cycle (GPC) was found to be temperature-dependent, decreasing from approximately 1.81 Å/cycle at 50 °C to 0.8 Å/cycle at 225 °C. osti.gov The crystallinity of the films was also influenced by the deposition temperature, transitioning from amorphous at temperatures below 100 °C to crystalline at 150 °C and above. osti.gov

Another study focused on the deposition of ZrO₂ films on mesoporous silica (B1680970) (SBA-15) using ALD. This work demonstrated that the ZrO₂ could be homogeneously distributed throughout the pores of the silica support. osti.gov The deposition rate was observed to slow down after a certain number of cycles, which was attributed to mass transport limitations as the pore diameter decreased. osti.gov

The choice of precursor also plays a significant role in the properties of the resulting films. Studies have explored various zirconium precursors for ALD, aiming to achieve better thermal stability and film characteristics for next-generation devices. rsc.org For example, novel zirconium precursors have been developed that exhibit self-limiting deposition at higher temperatures and result in films with low carbon incorporation and good step coverage. researchgate.net

Table 3: Properties of Zirconium Oxide Thin Films from ALD

| Precursor | Oxidant | Deposition Temperature (°C) | Growth per Cycle (Å/cycle) | Film Properties | Reference |

|---|---|---|---|---|---|

| Tetrakis(dimethylamido)zirconium(IV) | Water | 50 - 225 | 1.81 - 0.8 | Amorphous to crystalline transition | osti.gov |

| Cp₂Zr(CH₃)₂ | Water | 350 | 0.43 | Polycrystalline, low impurity | researchgate.net |

| Novel amide precursors | Oxygen plasma/Ozone | up to 300 | - | Good step coverage (>80%), low carbon (<2 at%) | researchgate.net |

| Tetrakis(dimethylamino)zirconium(IV) | - | - | - | Homogeneous distribution on SBA-15 | osti.gov |

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of transition metal complexes like Tetrachlorobis(tetrahydrofuran)zirconium. These calculations allow for the accurate prediction of molecular structures, energies, and the exploration of complex reaction mechanisms.

This compound can exist as two primary geometric isomers: cis and trans, depending on the relative positions of the two tetrahydrofuran (B95107) (THF) ligands in the octahedral coordination sphere of the zirconium atom. The solid-state structure is often found to be the cis isomer. However, the energetic landscape in solution or the gas phase can be more complex.